![molecular formula C10H11N5O4 B3015085 4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid CAS No. 2054953-27-2](/img/structure/B3015085.png)
4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid is a heterocyclic compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a nitro group. It is a useful research chemical and is often employed as a building block in the synthesis of more complex molecules.
準備方法
The synthesis of 4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid typically involves the reaction of 4-nitropyrazole with butanoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
化学反応の分析
4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrazole rings can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents like halogens or alkylating agents.
Condensation: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
科学的研究の応用
4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a precursor for the synthesis of more complex heterocyclic compounds. In biology and medicine, it is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development. Additionally, it finds applications in the industry as a building block for the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins. The pyrazole rings can also participate in hydrogen bonding and π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid can be compared with other similar compounds, such as:
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid: This compound has a similar structure but with the nitro group positioned differently on the pyrazole ring.
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: This compound features a piperidine ring instead of a butanoic acid moiety, offering different chemical and biological properties.
The uniqueness of this compound lies in its dual pyrazole rings and the presence of a nitro group, which confer distinct reactivity and interaction profiles compared to other similar compounds.
特性
IUPAC Name |
4-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4/c16-10(17)2-1-3-13-6-8(4-11-13)14-7-9(5-12-14)15(18)19/h4-7H,1-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDMYSPARCRCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCC(=O)O)N2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3015002.png)

![1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B3015004.png)
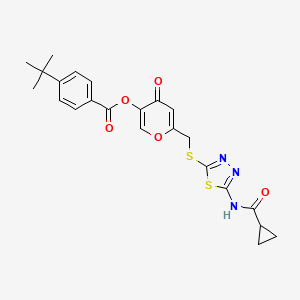
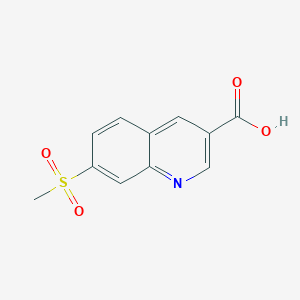
![8-(sec-butyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015010.png)
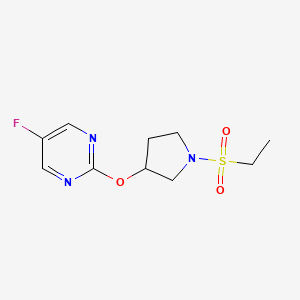
![Methyl 2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3015014.png)

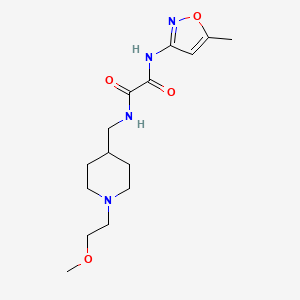
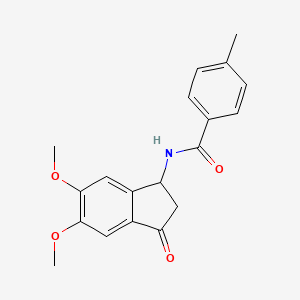
![2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015020.png)
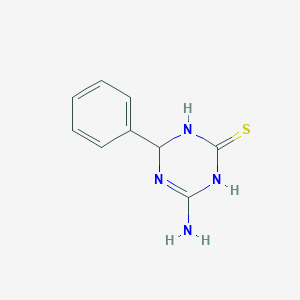
![N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B3015022.png)
